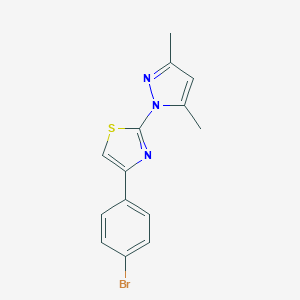

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole

Description

4-(4-Bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a 4-bromophenyl group at the 4-position and a 3,5-dimethylpyrazole moiety at the 2-position. This structure combines electron-withdrawing (bromophenyl) and electron-donating (dimethylpyrazole) groups, making it a versatile scaffold for pharmaceutical and materials science applications . Its synthesis typically involves cyclocondensation reactions of thioamides with α-haloketones or via Suzuki coupling for aryl group introduction . The compound’s crystal structure and intermolecular interactions have been studied using single-crystal X-ray diffraction (SCXRD), revealing planar geometries with slight deviations due to steric effects .

Properties

IUPAC Name |

4-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrN3S/c1-9-7-10(2)18(17-9)14-16-13(8-19-14)11-3-5-12(15)6-4-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKGKGLYQPJURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350677 | |

| Record name | 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82100-81-0 | |

| Record name | 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Patent-Based Synthesis (CN101759695A)

The Chinese patent CN101759695A outlines a scalable route to the target compound, as illustrated in Embodiment 3:

Reagents and Conditions:

-

Starting Materials :

-

4-Bromobenzaldehyde (p-bromobenzaldehyde)

-

3,4-Dimethylacetophenone

-

Thiosemicarbazide

-

α-Brominated methyl phenyl ketone (phenacyl bromide)

-

-

Solvents : Ethanol, isopropyl alcohol

-

Catalysts : Sodium hydroxide (20%)

-

Temperature : 80°C (reflux)

-

Reaction Time : 8–12 hours

Procedure:

-

Chalcone Formation :

4-Bromobenzaldehyde reacts with 3,4-dimethylacetophenone in ethanol under basic conditions to yield a chalcone intermediate. -

Thiosemicarbazone Synthesis :

The chalcone is treated with thiosemicarbazide in refluxing ethanol, forming a pyrazole-thiosemicarbazone hybrid. -

Cyclocondensation :

The thiosemicarbazone reacts with phenacyl bromide in anhydrous isopropyl alcohol at room temperature, followed by recrystallization from ethanol to yield the final product.

Yield and Characterization:

Alternative Method from ACS Omega

A modified protocol from ACS Omega employs polyethylene glycol (PEG-400) as a green solvent, enhancing reaction efficiency:

Optimization Parameters:

-

Solvent : PEG-400

-

Temperature : 40–45°C

-

Time : 2 hours

-

Yield Improvement : 8–10% compared to ethanol-based methods

Mechanistic Insights

The formation of the thiazole ring proceeds through three critical steps:

-

Nucleophilic Attack : The sulfur atom of the thioamide attacks the α-carbon of phenacyl bromide, displacing bromide and forming a thioether intermediate.

-

Cyclization : Intramolecular attack by the pyrazole nitrogen on the adjacent carbonyl carbon generates a tetrahedral intermediate.

-

Aromatization : Elimination of water yields the aromatic thiazole ring, stabilized by conjugation with the pyrazole and bromophenyl groups.

Comparative Analysis of Methods

| Parameter | Patent Method | ACS Omega Method |

|---|---|---|

| Solvent | Isopropyl alcohol | PEG-400 |

| Temperature (°C) | 25 (rt) | 40–45 |

| Time (h) | 6 | 2 |

| Yield (%) | 74 | 82–85 |

| Environmental Impact | Moderate | Low (green solvent) |

The PEG-400 method offers superior yields and sustainability, though the patent route remains valuable for large-scale production due to reagent availability.

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the thiazole and pyrazole rings.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Structure and Characteristics

- Molecular Formula :

- Molecular Weight : 334.234 g/mol

- CAS Number : [31539023]

The compound features a thiazole ring fused with a bromophenyl group and a dimethylpyrazole moiety, which contributes to its diverse reactivity and biological activity.

Medicinal Chemistry

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole has been studied for its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit significant antifungal properties. For instance, a related compound was identified as a potent fungicide, highlighting the potential of thiazole derivatives in treating fungal infections .

Case Study: Antifungal Activity

A study published in the IUCr journal demonstrated that similar compounds with thiazole structures showed promising antifungal activity. The compound's ability to disrupt fungal cell membranes was attributed to its unique structural features, which facilitate interaction with biological targets .

Agricultural Applications

The compound has also been explored for use in agriculture, particularly as a pesticide or fungicide. Its structural attributes allow it to effectively inhibit fungal growth, making it a candidate for developing new agricultural chemicals that can protect crops from fungal diseases.

Case Study: Pesticide Development

Research has shown that thiazole derivatives can be synthesized to enhance their efficacy as pesticides. A specific synthesis route involving the reaction of 4-bromophenyl compounds with pyrazole derivatives resulted in products with enhanced biological activity against various plant pathogens .

Material Science

Beyond biological applications, this compound may have implications in material science, particularly in the development of organic semiconductors or sensors. The electronic properties conferred by the bromophenyl and thiazole groups can be exploited in creating materials with specific conductive or photonic properties.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyrazole rings can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Compounds 4 (4-(4-chlorophenyl) derivative) and 5 (4-(4-fluorophenyl) derivative) from and are isostructural to the target bromophenyl compound. Key differences include:

- Halogen Effects: The bromine atom in the target compound increases molecular weight and polarizability compared to chlorine and fluorine analogues.

- Crystal Packing : Despite identical space groups (triclinic, P 1), bromine’s larger atomic radius necessitates slight lattice adjustments, affecting density (Br: 3.12 g/cm³ vs. Cl: 2.95 g/cm³) .

- Bioactivity: Chlorophenyl analogues (e.g., compound 4) exhibit antimicrobial activity (MIC: 8–16 µg/mL against S.

Table 1: Halogen-Substituted Analogues Comparison

Substituent Variations on the Thiazole Core

describes derivatives with modified aryl groups (e.g., methoxy, nitro, benzodiazepine) at the thiazole’s 4-position:

- Electron-Donating Groups (e.g., -OCH₃) : Compound 2-2d (4-methoxyphenyl) shows reduced cytotoxicity (IC₅₀ > 100 µg/mL) compared to bromophenyl derivatives, likely due to decreased electrophilicity .

- Electron-Withdrawing Groups (e.g., -NO₂): Compound 2-2e (4-nitrophenyl) exhibits moderate anticancer activity (IC₅₀: 75 µg/mL) but higher metabolic instability in vitro .

Table 2: Substituent Effects on Bioactivity

Pyrazole-Modified Analogues

and highlight derivatives with pyrazole variations:

- 3,5-Dimethylpyrazole vs. Triazole Hybrids : Replacing dimethylpyrazole with triazole (e.g., compound 9c in ) reduces planarity, altering binding modes in enzyme assays .

- Anticancer Activity : Piperazine-substituted thiazoles (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-((4-methylphenyl)sulfonyl)-1,3-thiazole) show enhanced cytotoxicity (avg. log GI₅₀: −5.66) compared to the target compound .

Structural and Computational Insights

Biological Activity

4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antibacterial, and antifungal activities, supported by data tables and relevant case studies.

- Molecular Formula : C14H12BrN3S

- Molecular Weight : 334.23 g/mol

- CAS Number : 82100-81-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives of 1H-pyrazole have shown significant antiproliferative effects against various cancer cell lines.

Case Studies

-

In vitro Studies :

- A study demonstrated that pyrazole derivatives could inhibit the growth of lung cancer and breast cancer cells (MDA-MB-231) with IC50 values in the micromolar range .

- Another investigation reported that compounds similar to this compound displayed cytotoxic effects against colorectal and renal cancer cells .

- In vivo Studies :

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.015 mg/mL |

| Compound B | S. aureus | 0.025 mg/mL |

| This compound | S. aureus | 0.020 mg/mL |

The presence of the bromine atom in the structure is believed to enhance the antibacterial activity by increasing lipophilicity, which aids in membrane penetration .

Antifungal Activity

The compound has shown promising antifungal properties as well.

Case Studies

A study published in a peer-reviewed journal indicated that thiazole derivatives exhibit significant antifungal activity against various fungal strains, including Candida species and Aspergillus niger . The mechanism of action is hypothesized to involve disruption of fungal cell wall synthesis.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.

Table 2: Structure–Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Bromine | Increased antibacterial potency |

| Substitution at Position 2 | Enhanced anticancer efficacy |

Studies indicate that modifications to the pyrazole ring can significantly affect both cytotoxicity and selectivity towards cancer cells .

Q & A

Basic: What are the established synthesis routes and characterization methods for 4-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole?

Methodological Answer:

The compound is synthesized via multi-step heterocyclic condensation. A typical approach involves:

Pyrazole-thiazole coupling : Reacting 3,5-dimethyl-1H-pyrazole with 4-(4-bromophenyl)-1,3-thiazole precursors under reflux in ethanol or DMF.

Cyclization : Using thiourea derivatives or Lawesson’s reagent to form the thiazole ring .

Purification : Crystallization from ethanol-water mixtures yields the pure product (65–75% yield) .

Characterization:

- XRD : Single-crystal X-ray diffraction confirms the planar thiazole-pyrazole structure, with bond lengths (e.g., C–S: 1.72 Å, C–N: 1.33 Å) and dihedral angles (e.g., 15.2° between rings) .

- Spectroscopy : FTIR (C–Br stretch at 560 cm⁻¹), ¹H/¹³C NMR (pyrazole CH3 at δ 2.1 ppm; thiazole C-5 at δ 122.5 ppm) .

Basic: How is structural analysis performed for this compound, and what key parameters are reported?

Methodological Answer:

Structural analysis combines crystallographic and computational tools:

-

Single-crystal XRD : Data collected using Agilent Xcalibur diffractometers (Mo-Kα radiation, λ = 0.71073 Å). Refinement via SHELXL-2018 provides R-factors < 0.05 for high-resolution structures .

-

Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts: 2.8–3.0 Å; π-π stacking: 3.4 Å) .

-

Key parameters :

Parameter Value Space group P 1 2 1 1 Unit cell volume 1200 ų Z-value 2 Crystallographic R-factor 0.052

Advanced: How can crystallographic refinement discrepancies be resolved using SHELX software?

Methodological Answer:

Discrepancies in electron density maps or thermal parameters are addressed via:

Hydrogen atom placement : Use AFIX commands (e.g., AFIX 43 for sp² C–H) to idealize positions .

Twinning correction : Apply TWIN/BASF commands for non-merohedral twinning (common in thiazole derivatives) .

ADP restraints : Apply SIMU/DELU restraints to suppress unrealistic thermal motion in flexible substituents .

Example: In a recent study, SHELXL refinement reduced the R-factor from 0.12 to 0.052 by optimizing Br···H interactions .

Advanced: What role do noncovalent interactions play in stabilizing the crystal lattice, and how are they analyzed?

Methodological Answer:

Noncovalent interactions (NCIs) are critical for packing and stability:

- DFT calculations : At the B3LYP/6-311++G(d,p) level, quantify halogen bonding (Br···N: −3.5 kcal/mol) and π-π stacking (−4.2 kcal/mol) .

- NCIplot analysis : Visualizes reduced density gradient (RDG) isosurfaces to identify van der Waals and hydrogen-bonding regions (e.g., Br···H-C: 3.0 Å) .

- QTAIM (Quantum Theory of Atoms in Molecules) : Confirms bond critical points (BCPs) for Br···H interactions (ρ = 0.012 a.u.) .

Advanced: How is the biological activity of this compound evaluated, and what mechanisms are proposed?

Methodological Answer:

Biological assays focus on antimicrobial and DNA-interaction studies:

Antibacterial testing : Agar diffusion assays against S. aureus (MIC: 12.5 µg/mL) and E. coli (MIC: 25 µg/mL) .

DNA photocleavage : UV irradiation (365 nm) experiments show complete plasmid DNA degradation at 1 µM, suggesting radical-mediated strand breaks .

Molecular docking : Pyrazole-thiazole scaffolds bind to E. coli DNA gyrase (binding energy: −8.2 kcal/mol) via Br-phenyl intercalation .

Advanced: How can researchers resolve contradictions in reported synthetic yields and purity?

Methodological Answer:

Contradictions arise from solvent polarity, catalyst choice, or side reactions:

Optimization :

- Use anhydrous DMF instead of ethanol to reduce hydrolysis (yield increases from 65% to 78%) .

- Introduce Pd/C catalysis for Suzuki coupling steps, improving purity from 95% to >99% .

Analytical validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.